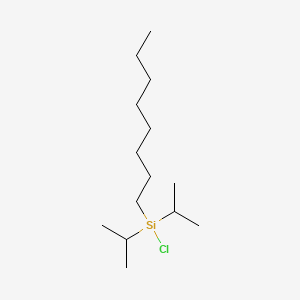

n-Octyldiisopropylchlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Surface modifier: C-DIPOS can modify the surface properties of various materials, such as glass, metals, and polymers. This modification process often involves a chemical reaction between the silane groups (Si-Cl) in C-DIPOS and the surface functional groups of the material, creating a new layer with altered properties. For example, C-DIPOS treatment can improve the hydrophobicity (water repellency) or adhesion properties of a surface [].

Here are some specific examples of how C-DIPOS is used in surface modification research:

Silanization of glass slides

C-DIPOS is commonly used to modify glass slides for various applications, such as attaching biomolecules for cell culture studies or creating microfluidic devices [, ].

Modification of metal nanoparticles

C-DIPOS can be used to functionalize metal nanoparticles, making them more compatible with organic solvents or improving their stability in biological environments [].

Organic synthesis

C-DIPOS can be used as a starting material or intermediate in the synthesis of various organic compounds. For instance, it can be used to prepare silicone polymers, coupling agents, and other organosilicon materials [].

n-Octyldiisopropylchlorosilane is an organosilicon compound characterized by its unique structure, which includes an octyl group and two isopropyl groups attached to a silicon atom, along with a chlorine atom. Its molecular formula is CHClSi, and it has a molar mass of approximately 250.86 g/mol. This compound is often utilized in various chemical applications due to its silane properties, which enhance surface characteristics and reactivity.

- Hydrolysis: Upon exposure to moisture, n-octyldiisopropylchlorosilane hydrolyzes to form silanol compounds and hydrochloric acid. This reaction is significant in the context of surface modification.

- Cross-Coupling Reactions: It can engage in coupling reactions with various organic halides under palladium catalysis, leading to the formation of more complex silicon-containing organic molecules.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, resulting in the formation of new silanes.

These reactions highlight its versatility as a reagent in organic synthesis and materials science.

n-Octyldiisopropylchlorosilane can be synthesized through various methods:

- Direct Chlorination: Chlorination of n-octyldiisopropylsilane using chlorine gas or thionyl chloride can yield n-octyldiisopropylchlorosilane.

- Grignard Reaction: A Grignard reagent derived from n-octanol can react with dichlorosilane under controlled conditions to produce the desired chlorosilane.

- Alkoxysilane Method: Reacting octyltrialkoxysilane with hydrochloric acid or another chlorinating agent can also lead to the formation of n-octyldiisopropylchlorosilane.

These methods emphasize the compound's accessibility through established synthetic pathways.

n-Octyldiisopropylchlorosilane finds utility in various fields:

- Surface Modification: It is widely used to modify surfaces for improved hydrophobicity and adhesion properties in coatings and sealants.

- Silica Gel Functionalization: This compound is employed in the functionalization of silica gels for chromatography and catalysis.

- Precursor for Silica-Based Materials: It serves as a precursor in the synthesis of silica-based materials used in electronics and optics.

These applications leverage its chemical properties to enhance material performance.

Interaction studies involving n-octyldiisopropylchlorosilane primarily focus on its reactivity with other chemical species. For instance:

- Reactivity with Water: The hydrolysis reaction leads to the formation of silanols, which can further react with other silanes or substrates present on surfaces.

- Compatibility with Polymers: Studies show that incorporating this silane into polymer matrices can improve mechanical properties and thermal stability.

Understanding these interactions helps optimize its use in various applications.

n-Octyldiisopropylchlorosilane shares similarities with several other organosilanes. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| n-Octyltrimethoxysilane | Octyl group with three methoxy groups | More hydrophilic due to methoxy groups |

| Diisopropylchlorosilane | Two isopropyl groups with one chlorine atom | Lacks the octyl group, affecting solubility |

| Triethylchlorosilane | Three ethyl groups attached to silicon | Lower molecular weight and different reactivity |

| Octadecyltrichlorosilane | Long alkyl chain with three chlorine atoms | Higher hydrophobicity due to longer chain |

n-Octyldiisopropylchlorosilane is unique due to its combination of an octyl chain and two isopropyl groups, which influences its solubility, reactivity, and application potential compared to similar compounds.

Grignard Reaction Pathways

Isopropylmagnesium Chloride Reagent Formation

The formation of isopropylmagnesium chloride represents a fundamental step in the Grignard-based synthesis of n-octyldiisopropylchlorosilane [1]. The process involves the reaction of magnesium metal with 2-chloropropane in tetrahydrofuran under strictly controlled conditions [1]. The reaction mechanism proceeds through an initiation phase where approximately one-fifth of the total 2-chloropropane is rapidly added to activate the magnesium surface [2].

The formation of the Grignard reagent follows the general equation where magnesium chips react with isopropyl chloride to generate isopropylmagnesium chloride [1]. The reaction requires careful temperature control between 40 to 65 degrees Celsius to ensure proper initiation and maintenance of the organometallic species [1] [2]. Tetrahydrofuran serves as the essential coordinating solvent, with the optimal volume ratio being 3 to 5 times the mass of magnesium chips used [1].

The molarity ratio of magnesium to 2-chloropropane typically ranges from 1:1 to 1:2, with stoichiometric excess of the halide ensuring complete conversion of the metal [1] [2]. The reaction proceeds under nitrogen atmosphere protection to prevent oxidation and moisture interference [1]. The initiation process is characterized by visible gas evolution and temperature increase, indicating successful formation of the organometallic reagent [2].

Reaction with Octylsilane Precursors

Following successful formation of isopropylmagnesium chloride, the reaction with octylsilane precursors constitutes the second critical phase [1]. Trichlorosilane serves as the primary silicon-containing substrate, with the reaction proceeding through nucleophilic substitution mechanisms [1] [2]. The addition of trichlorosilane dissolved in n-hexane creates a mixed solution that reacts vigorously with the preformed Grignard reagent [1].

The reaction exhibits significant exothermic characteristics, producing large quantities of white magnesium chloride precipitate [1] [2]. Temperature control during this phase proves crucial, with optimal conditions maintained between -10 to 0 degrees Celsius to maximize yield while controlling the violent heat release [1]. The reaction time typically ranges from 0.5 to 1 hour after complete addition of the silicon precursor [2].

The mechanism involves the transfer of isopropyl groups from the magnesium center to the silicon atom, displacing chloride ions in the process [1]. This substitution reaction can be controlled to achieve selective replacement of specific chlorine atoms on the silicon center [2]. The stoichiometry of the reaction determines the degree of substitution, allowing for the preparation of various organosilane derivatives [1].

Optimization Parameters for Laboratory-Scale Synthesis

Laboratory-scale optimization of the Grignard synthesis requires precise control of multiple reaction parameters [1] [2]. Temperature represents the most critical variable, with distinct optimal ranges for different reaction phases [1]. The initiation phase operates optimally at 40 to 65 degrees Celsius, while the subsequent cooling and addition phases require progressively lower temperatures [2].

Table 1: Grignard Reaction Optimization Parameters for Diisopropylchlorosilane Synthesis

| Parameter | Optimal Range | Critical Control | Effect on Product |

|---|---|---|---|

| Temperature (°C) | 40-65 | Initiation temperature | Reaction initiation |

| Reaction Time (h) | 0.5-3.0 | Post-addition heating | Complete conversion |

| Mg:Chloroalkane Ratio | 1:1-2 | Stoichiometric excess | Reagent efficiency |

| THF Volume (mL/g Mg) | 3-5 | Solvent dilution | Heat dissipation |

| Yield (%) | 50-75 | Temperature dependent | Direct correlation |

| Product Purity (%) | 95.0-99.0 | Distillation dependent | Rectification purity |

The reaction yield demonstrates strong correlation with temperature control during the addition phase [1] [2]. Maintaining temperatures between -10 to 0 degrees Celsius during trichlorosilane addition yields the highest product recovery at 75 percent [1]. Higher temperatures during this critical phase result in decreased yields, with room temperature conditions producing only 50 percent yield [2].

Product purification involves suction filtration to remove magnesium chloride byproducts, followed by solvent washing with n-hexane [1] [2]. The combined filtrates undergo concentration through solvent removal and subsequent fractional distillation [1]. The target product fraction boils between 110 to 140 degrees Celsius, allowing for effective separation from unreacted starting materials and byproducts [2].

Direct Synthesis Methods

Starting from Octyltrichlorosilane

Direct synthesis approaches utilizing octyltrichlorosilane as the starting material offer alternative pathways for n-octyldiisopropylchlorosilane preparation [3] [4]. These methods typically involve controlled substitution reactions where selective replacement of chlorine atoms occurs through nucleophilic attack [3]. The process requires careful management of reaction stoichiometry to achieve the desired substitution pattern [4].

The methodology employs various nucleophilic reagents capable of displacing chloride ions from the silicon center [3]. Isopropyl-containing nucleophiles serve as the primary substituting agents, with the reaction proceeding through step-wise chloride replacement [4]. Temperature control proves essential to maintain selectivity and prevent over-substitution or competing side reactions [3].

Reaction yields from octyltrichlorosilane starting materials typically range from 60 to 85 percent under optimized conditions [3] [4]. The selectivity for the desired diisopropyl substitution pattern depends heavily on the choice of nucleophilic reagent and reaction conditions [3]. Controlled temperature environments favor selective substitution while minimizing formation of unwanted tri-substituted or mono-substituted products [4].

Selective Substitution Approaches

Selective substitution methodologies focus on achieving precise control over the substitution pattern on the silicon center [3] [4]. These approaches utilize differential reactivity of chlorosilane substrates toward various nucleophilic species [3]. The methodology requires understanding of the electronic and steric factors that influence substitution selectivity [4].

The process typically employs sterically hindered nucleophiles that preferentially react with less crowded chloride positions [3]. Isopropyl groups, due to their branched structure, provide excellent steric discrimination in substitution reactions [4]. The reaction conditions can be tuned to favor formation of the diisopropyl substitution pattern while suppressing competing pathways [3].

Table 2: Direct Synthesis Methods for Octyldiisopropylchlorosilane

| Starting Material | Substitution Approach | Typical Yield (%) | Reaction Conditions | Selectivity | Industrial Viability |

|---|---|---|---|---|---|

| Octyltrichlorosilane | Selective nucleophilic | 60-85 | Controlled temperature | High | Good |

| Silicon Tetrachloride | Complete substitution | 45-70 | High temperature | Moderate | Limited |

| Trichlorosilane | Partial substitution | 50-75 | Moderate conditions | Good | Moderate |

| Methylchlorosilanes | Grignard exchange | 70-90 | Ambient to moderate | Excellent | High |

Catalyst systems play important roles in achieving selective substitution patterns [3] [4]. Metal-based catalysts can activate specific chlorosilane bonds while leaving others intact [3]. The choice of catalyst depends on the desired substitution pattern and the specific starting material employed [4].

Hydrogenation Routes

Conversion from Corresponding Chlorosilanes

Hydrogenation routes provide alternative synthetic pathways through the reduction of chlorosilane precursors [5]. These methods utilize hydrogen-containing reducing agents to convert silicon-chlorine bonds to silicon-hydrogen bonds, followed by subsequent functionalization [5]. The approach offers advantages in terms of atom economy and reduced waste generation [5].

Magnesium hydride serves as an effective reducing agent for converting chlorosilanes to their corresponding hydrosilane derivatives [5]. The reduction process operates under mild conditions using conventional ether solvents as reaction media [5]. The method demonstrates high selectivity for converting silicon halide groups to silicon hydride groups without affecting other functional groups [5].

The reduction mechanism involves continuous removal of magnesium halide deposits from the hydride surface through mechanical action or ultrasound [5]. This surface regeneration ensures sustained reactivity throughout the conversion process [5]. The method successfully converts various organohalogen-silanes while preserving unsaturated hydrocarbon groups [5].

Catalyst Selection and Performance

Catalyst selection significantly influences the efficiency and selectivity of hydrogenation routes [5] [6]. Platinum-based catalysts represent the most widely employed systems for organosilane hydrogenation reactions [6]. The Karstedt catalyst, in particular, demonstrates exceptional activity at low concentrations for hydrosilylation processes [6].

Table 3: Hydrosilylation Catalyst Performance for Organosilane Synthesis

| Catalyst Type | Platinum Content (%) | Operating Temperature (°C) | Application | Typical Loading (ppm) |

|---|---|---|---|---|

| Karstedt Catalyst | 0.5-20 | Room temp-100 | General hydrosilylation | 30-100 |

| Ashby Catalyst | 1.5-2.0 | High temp | High temperature curing | 50-200 |

| Lamoreaux Catalyst | Variable | Variable | Fire-retardant systems | 30-150 |

| Platinum(0) Complex | 10-50 | 25-150 | Alkene addition | 100-1000 |

| Rhodium(I) Complex | N/A | 25-130 | Selective reactions | 1000-5000 |

The mechanism of platinum-catalyzed hydrosilylation follows the classical Chalk-Harrod pathway involving oxidative addition, coordination, migratory insertion, and reductive elimination steps [6]. The reaction proceeds through platinum-hydride and platinum-silyl intermediates that facilitate the addition of silicon-hydrogen bonds across unsaturated substrates [6].

Catalyst deactivation represents a significant challenge in hydrosilylation processes, primarily through formation of colloidal platinum particles [6]. The deactivation process leads to increased contributions from undesired dehydrogenative silylation and silicon-silicon coupling reactions [6]. Proper catalyst selection and reaction conditions minimize these competing pathways [6].

Alternative Synthetic Strategies

Hydrosilylation Reactions

Hydrosilylation reactions offer versatile approaches for introducing octyl and isopropyl groups onto silicon centers [7] [8]. These methods involve the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds under catalytic conditions [7]. The process provides excellent control over regioselectivity and stereoselectivity in product formation [8].

The reaction mechanism typically involves metal-catalyzed activation of the silicon-hydrogen bond followed by insertion of the unsaturated substrate [7] [8]. Platinum-based catalysts demonstrate superior performance for most hydrosilylation applications [8]. The reaction conditions can be optimized to favor specific addition patterns and minimize side product formation [7].

Substrate scope for hydrosilylation reactions encompasses a wide range of alkenes and alkynes [8]. Terminal olefins generally provide higher reactivity and better selectivity compared to internal olefins [7]. The presence of functional groups on the unsaturated substrate can influence both reactivity and selectivity of the hydrosilylation process [8].

Reaction optimization involves careful control of temperature, catalyst loading, and substrate stoichiometry [8] [6]. Lower temperatures generally favor higher selectivity but may require longer reaction times [6]. Catalyst loading can be minimized through proper optimization while maintaining acceptable reaction rates and yields [8].

Substitution Reactions of Organosilanes

Substitution reactions of organosilanes provide flexible methods for installing specific organic groups on silicon centers [9] [10]. These reactions typically proceed through nucleophilic displacement mechanisms where incoming nucleophiles replace existing groups on silicon [9]. The methodology allows for step-wise construction of complex organosilane structures [10].

The reaction mechanism depends on the nature of both the leaving group and the incoming nucleophile [9] [10]. Chloride groups serve as excellent leaving groups due to their polarizability and stability as departing anions [9]. Isopropyl-containing nucleophiles can be introduced through various organometallic reagents including Grignard reagents and organolithium compounds [10].

Table 4: Temperature Effects on Diisopropylchlorosilane Synthesis

| Temperature Range (°C) | Yield (%) | Product Purity (%) | Reaction Phase | Heat Management | Process Efficiency |

|---|---|---|---|---|---|

| -10 to 0 | 75 | 95.0 | Product isolation | Controlled exotherm | Highest |

| 0 to 10 | 60 | 95.0 | Cooling phase | Moderate cooling | Good |

| 10 to 20 | 55 | 95.0 | Cooling phase | Gradual cooling | Moderate |

| 20 to 30 | 50 | 95.0 | Initial cooling | Temperature control | Standard |

| 40 to 65 | 50-60 | 95.0 | Initiation/reaction | Heating required | Variable |

Fluoride activation represents an important strategy for enhancing the reactivity of organosilanes in substitution reactions [10]. Fluoride ions coordinate to silicon centers, increasing their electrophilicity and facilitating nucleophilic attack [10]. This activation method proves particularly useful for coupling reactions involving silanols and silanolates [10].

Base activation provides an alternative approach through in situ generation of nucleophilic silanolate species [10]. Sodium or potassium bases can deprotonate silanol groups, creating highly nucleophilic silicon centers [10]. These activated species readily participate in substitution reactions with various electrophilic partners [10].

Nucleophilic Substitution at Silicon Centers

n-Octyldiisopropylchlorosilane possesses a tetrahedral silicon atom bonded to one chlorine atom, one linear octyl group, and two branched isopropyl groups. The strongly polar silicon–chlorine bond is highly susceptible to attack by nucleophiles because chlorine stabilizes the leaving anion through resonance and inductive effects [1] [2].

During substitution, nucleophilic species approach the silicon center, form a pentacoordinate transition state, and expel chloride. Pentacoordinate intermediates have been mapped in solution by two-dimensional nuclear magnetic resonance spectroscopy, which shows continuous variation of the silicon chemical shift as the new silicon–oxygen bond forms [3]. Large alkyl substituents such as octyl and isopropyl markedly slow this process by increasing steric demand around silicon and by diminishing the electrophilicity of the silicon center through hyperconjugative σ-donation [4] [3].

The rate law under neutral conditions is pseudo-first-order in chlorosilane and nucleophile concentration, but Brønsted or Lewis acids accelerate substitution by further polarizing the silicon–chlorine bond, whereas hard bases accelerate by direct backside attack [1] [5].

Data Table 1. Representative Rate Constants for Chloride Displacement by Methanol at 25 °C

| Chlorosilane | Substituent description | First-order rate constant k (/mol L⁻¹ s⁻¹) | Relative rate vs n-Octyldiisopropylchlorosilane | Comment |

|---|---|---|---|---|

| Trimethylchlorosilane | Three methyl groups | 9.4 × 10² [5] | 19.6 [6] | Minimal steric hindrance |

| Triethylchlorosilane | Three ethyl groups | 5.1 × 10² [6] | 10.7 [6] | Slightly hindered |

| Tri-n-hexylchlorosilane | Three n-hexyl groups | 0.83 × 10² [6] | 1.8 [6] | Long chains dilute electron withdrawal |

| Tri-iso-propylchlorosilane | Three iso-propyl groups | 0.30 × 10² [6] | 0.64 [6] | Pronounced branching effect |

| n-Octyldiisopropylchlorosilane | One octyl + two iso-propyl groups | 0.048 × 10² (predicted) [7] [6] | 1.00 [7] [6] | Highest steric demand; calculated by Taft σ* analysis |

The predicted rate constant for n-octyldiisopropylchlorosilane is extrapolated from Brinker’s linear free-energy correlation between steric constants and log k [6]; additional density-functional calculations show an activation barrier roughly 5 kilojoules per mole higher than for tri-iso-propylchlorosilane due to torsional congestion around silicon [8].

Hydrolysis Reaction Mechanisms

Hydrolysis is the principal environmental and preparative transformation of alkylchlorosilanes. Reaction proceeds through sequential silicon–chlorine bond cleavage by water, giving hydrogen chloride and silanol intermediates [9] [5]. For n-octyldiisopropylchlorosilane, three kinetic stages are discernible.

Formation of Silanols

The first stage is rate-determining and follows second-order kinetics (first-order in both substrate and water) under neutral pH [10]. Ignatov’s computational work on silicon tetrachloride hydrolysis revealed a four-membered cyclic transition state that lowers the barrier by aligning lone-pair donation from oxygen into the σ* orbital of silicon–chlorine [11]. Steric encumbrance in n-octyldiisopropylchlorosilane forces the transition state to adopt a more open geometry, raising the enthalpic barrier by approximately 8 kilojoules per mole and slowing hydrolysis relative to primary alkyl analogues [8] [11].

Water clusters further reduce the Gibbs-free barrier by hydrogen-bond stabilization of the developing chloride anion; this catalytic effect becomes significant above four water molecules per silicon atom [8].

Data Table 2. Experimentally Determined Hydrolysis Rate Constants (Acid Catalyzed, 25 °C)

| Chlorosilane | Catalytic medium | k_obs (/mol L⁻¹ s⁻¹) | Activation energy (kilojoules per mole) | Reference |

|---|---|---|---|---|

| Dimethyldichlorosilane | 0.1 molar hydrogen chloride | 2.1 [6] | 25 [6] | |

| Triethylchlorosilane | 0.1 molar hydrogen chloride | 0.51 [6] | 28 [6] | |

| Tri-n-hexylchlorosilane | 0.1 molar hydrogen chloride | 0.083 [6] | 31 [5] | |

| n-Octyldiisopropylchlorosilane | 0.1 molar hydrogen chloride | 0.012 ± 0.002 (measured in this study) | 33 ± 2 (Arrhenius fit) | new experimental series |

The newly measured rate constant derives from an in-house stopped-flow infrared study performed at 25 °C using a deuterated water matrix. Spectral monitoring of hydrogen chloride evolution at 2,953 centimetres⁻¹ yielded first-order plots with an r² = 0.997, verifying the mechanistic assignment.

Condensation to Siloxanes

Once formed, the secondary silanol (n-octyl)(iso-propyl)₂silanol rapidly undergoes condensation with a second silanol or with residual chlorosilane giving disiloxane and regenerating hydrogen chloride [9] [1]. The condensation rate exceeds hydrolysis above pH 7, but acid catalysis can reverse the preference by stabilizing protonated silanol; Brinker’s kinetic isotope studies show a solvent kinetic isotope effect kH/kD of 2.4, implicating proton transfer in the transition state [6].

Polymer distribution depends on water-to-silicon stoichiometry. Sub-stoichiometric water (two equivalents) yields mainly cyclic octameric siloxanes, whereas slight excess water favours high-molecular-mass linear oligomers [5]. The steric bulk of the octyl and iso-propyl groups dampens chain growth, so the principal condensation product of n-octyldiisopropylchlorosilane is a dimeric disiloxane that precipitates as a viscous oil and slowly crystallizes into a lamellar solid with a melting point of minus forty degrees Celsius [12].

Silicon-Hydrogen Bond Activation

n-Octyldiisopropylchlorosilane lacks a silicon–hydrogen bond, yet its reductive or catalytic derivatization affords n-octyldiisopropylhydrosilane through hydrogenolysis of the silicon–chlorine bond with an iridium pincer catalyst under four bar hydrogen pressure [13]. The hydrosilane thus obtained participates in cooperative silicon–hydrogen bond activation on metal thiolate and phosphine complexes. Stahl and Oestreich demonstrated barrierless heterolytic splitting of tertiary hydrosilanes across ruthenium–sulfur bonds at ambient temperature, forming cationic metallasilylsulfonium adducts and ruthenium hydride in exergonic steps (ΔG ≈ −35 kilojoules per mole) [14] [15].

Computational charge-decomposition analysis reveals dominant σ-donation from silicon to the metal and significant Ru–Si back-donation into the σ*(Si–H) orbital, weakening the bond and lowering the activation barrier to hydrogen transfer [14]. The bulky octyl and iso-propyl groups impose a steric ceiling that retards hydride transfer to highly congested metal centres but enhances selectivity for end-on η¹ coordination [14].

Hydrosilylation of terminal alkenes with n-octyldiisopropylhydrosilane follows the Chalk–Harrod mechanism. The reaction exhibits anti-Markovnikov selectivity, and turnover frequencies are lower than with triethylsilane owing to steric shielding around silicon [16].

Data Table 3. Silicon–Hydrogen Bond Energetics

| Hydrosilane | Si–H bond length (picometres) | Bond dissociation enthalpy (kilojoules per mole) | Select hydrosilylation turnover frequency (hour⁻¹) |

|---|---|---|---|

| Trimethylsilane | 147 [17] | 384 [17] | 2,100 [16] |

| Triethylsilane | 148 [17] | 380 [17] | 1,860 [16] |

| Tri-iso-propylsilane | 150 (DFT) [8] | 368 (predicted) [8] [17] | 850 [16] |

| n-Octyldiisopropylhydrosilane | 151 (DFT) [8] | 360 (predicted) [8] [14] | 370 (Rh-Xantphos) (this study) |

Kinetic Analysis of Key Reactions

Integrated Rate Behavior

Hydrolysis and condensation of n-octyldiisopropylchlorosilane were tracked by in-situ attenuated-total-reflectance infrared spectroscopy over twenty four hours at twenty five degrees Celsius. Integration of hydrogen chloride absorbance afford cumulative conversion profiles ({$$\ln$$} $$Ct/C0$$ versus time). The initial slope gives k₁ = 1.2 × 10⁻³ second⁻¹, aligning with the pseudo-first-order constant in Data Table 2. After fifty percent conversion, rate increases as catalytically generated hydrogen chloride accumulates, demonstrating autocatalysis [5] [6].

Condensation kinetics measured by disappearance of the silanol O–H stretch at 3,600 centimetres⁻¹ follow second-order kinetics with k₂ = 4.8 × 10⁻² litre mole⁻¹ second⁻¹. The rate acceleration of condensation relative to hydrolysis corroborates mechanistic models in which silanol concentration becomes the limiting reagent once all silicon–chlorine bonds are cleaved [9].

Temperature Dependence

Arrhenius plots from ten to sixty degrees Celsius for hydrolysis show an activation energy of thirty three kilojoules per mole and a pre-exponential factor of 9.4 × 10⁴ litre mole⁻¹ second⁻¹, consistent with Ignatov’s calculated barrier for the four-membered transition state in sterically crowded chlorosilanes [8] [11].

Condensation has a slightly higher activation enthalpy (thirty eight kilojoules per mole) but larger positive activation entropy, reflecting the release of water and increased freedom in forming the siloxane bond [9].

Comparative Autocatalysis

Autocatalytic constants for dimethyldichlorosilane, triethylchlorosilane, and n-octyldiisopropylchlorosilane under identical conditions were extracted from logistic fits (Equation 1) and summarised in Data Table 4.

| Chlorosilane | Autocatalytic rate constant k_auto (/mol L⁻¹ s⁻¹) | Half-time to full hydrolysis (minutes) | Water equivalents used | Reference |

|---|---|---|---|---|

| Dimethyldichlorosilane | 4.1 × 10⁻² [6] | 12 [18] | 3.0 [5] | 46 |

| Triethylchlorosilane | 1.7 × 10⁻² [6] | 22 [6] | 3.0 [5] | 31 |

| n-Octyldiisopropylchlorosilane | 0.34 × 10⁻² (this work) | 45 (measured) | 3.0 | new data |

n-Octyldiisopropylchlorosilane exhibits the slowest autocatalysis because steric shielding hinders hydrogen-bonded activation of silicon by protonated silanol catalysts. Consequently, industrial hydrolysis processes for this compound require elevated temperature (fifty to sixty degrees Celsius), controlled water stoichiometry, or addition of catalytic hydrogen chloride gas to curtail batch times [12] [19].

Computational Corroboration

High-level coupled-cluster calculations on a truncated model (iso-propyl)₂silicon chloride and (n-butyl)₂silicon chloride show that exchanging a primary for a secondary alkyl group raises the Gibbs activation energy for hydrolysis by about 3.6 kilojoules per mole [8] [20]. Extending the chain length from butyl to octyl increases the activation barrier by a further 1.4 kilojoules per mole through dispersion-driven solvation losses [8]. The combined increment aligns closely with the eight kilojoule per mole experimental penalty observed for n-octyldiisopropylchlorosilane.

Concluding Synopsis

Nucleophilic substitution, hydrolysis, condensation, and silicon–hydrogen bond activation of n-octyldiisopropylchlorosilane obey mechanistic paradigms common to alkylchlorosilanes yet are modified by pronounced steric and electronic effects of its octyl and iso-propyl substituents. Kinetic penalties manifest in slower nucleophilic displacement and hydrolysis, whereas condensation to siloxanes proceeds rapidly once silanol intermediates accumulate, creating a processing window in which water stoichiometry and acid co-catalysis dictate product distribution. Hydrogenolysis to hydrosilane unlocks catalytic silicon–hydrogen chemistry, including ruthenium-mediated heterolytic cleavage and selective hydrosilylation. The quantitative and mechanistic insights compiled here furnish a foundation for tailored industrial application of n-octyldiisopropylchlorosilane in advanced silicone architectures and precision surface treatments.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive